molecular formula C17H18N4O3 B5558996 1-isonicotinoyl-4-(3-nitrobenzyl)piperazine

1-isonicotinoyl-4-(3-nitrobenzyl)piperazine

Cat. No. B5558996
M. Wt: 326.35 g/mol
InChI Key: SYGCNRJJIYURFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions, including alkylation, acidulation, reduction of nitro groups, diazotization, substitution, and hydrolysis. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine from 2,6-dichloro-nitrobenzene and piperazine through such processes has been reported with a total yield of 48.2% (Quan, 2006). These methods likely apply to the synthesis of 1-isonicotinoyl-4-(3-nitrobenzyl)piperazine, with specific modifications to accommodate its unique structural features.

Molecular Structure Analysis

Piperazine derivatives exhibit diverse molecular conformations, with the piperazine ring often adopting a chair conformation. For instance, a study on 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine highlighted a slightly distorted chair conformation for the piperazine ring, with specific torsion angles indicating the spatial arrangement of nitrobenzyl groups relative to the piperazine nucleus (Kavitha et al., 2013). These structural insights are critical for understanding the molecular geometry of 1-isonicotinoyl-4-(3-nitrobenzyl)piperazine.

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, including nucleophilic substitution, which can lead to the formation of novel compounds with potential biological activities. For example, a novel 1-benzhydryl piperazine derivative was synthesized via nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride (Vinaya et al., 2008). Such reactions are pertinent to modifying the chemical properties of 1-isonicotinoyl-4-(3-nitrobenzyl)piperazine for specific applications.

Physical Properties Analysis

The physical properties of piperazine derivatives, including solubility, melting point, and crystallinity, are influenced by their molecular structure. For instance, the solubility of these compounds in various solvents can be attributed to the presence of functional groups and the overall molecular conformation. Studies on compounds like 1-(2,3-dichlorophenyl)piperazine provide a basis for predicting the solubility and other physical properties of 1-isonicotinoyl-4-(3-nitrobenzyl)piperazine (Li Ning-wei, 2005).

Scientific Research Applications

Synthesis and Derivative Formation

  • Convenient Synthesis of Bifunctional Tetraaza Macrocycles : McMurry et al. (1992) described a synthesis method involving the formation of 4-nitrobenzyl-substituted macrocyclic tetraamines, leading to poly(amino carboxylate) chelating agents. This process included cyclization and deprotection steps, resulting in substituted macrocyclic amines and piperazine derivatives (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Polyamide Synthesis

  • Syntheses of Polyamides Containing Theophylline and Thymine : Hattori and Kinoshita (1979) synthesized polyamides containing theophylline and thymine using piperazine in their synthesis process. These polyamides were soluble in DMSO, formic acid, and some in water (Hattori & Kinoshita, 1979).

Antimicrobial Evaluation

  • In Vitro Antimicrobial Evaluation of Hydrazones : Yung, Mahony, and Whitehouse (1971) prepared hydrazones of piperazine derivatives and tested them for antibacterial and antifungal activity. Some compounds showed activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Yung, Mahony, & Whitehouse, 1971).

Bioorthogonal Labeling

  • Bioorthogonal Labeling Studies : Mamat, Pretze, Gott, and Köckerling (2016) synthesized functionalized piperazine derivatives for bioorthogonal labeling. These compounds showed potential for future labeling purposes, including applications in biomolecule conjugation (Mamat, Pretze, Gott, & Köckerling, 2016).

Antimicrobial and Antifungal Agents

  • Antimicrobial and Antifungal Agents : Jadhav, Raundal, Patil, and Bobade (2017) synthesized novel compounds derived from piperazine carboxamides and evaluated their antimicrobial activities. These compounds showed activities against various bacterial and fungal strains (Jadhav, Raundal, Patil, & Bobade, 2017).

Antibacterial Properties

  • Mn(II) and Zn(II) Complexes with Piperazine Ligands : Keypour, Mahmoudabadi, Shooshtari, Hosseinzadeh, Mohsenzadeh, and Gable (2017) synthesized Mn(II) and Zn(II) macrocyclic Schiff-base complexes with piperazine moieties. These complexes exhibited cytotoxic and antibacterial properties and showed potential in the treatment of glioblastoma (Keypour, Mahmoudabadi, Shooshtari, Hosseinzadeh, Mohsenzadeh, & Gable, 2017).

properties

IUPAC Name

[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-17(15-4-6-18-7-5-15)20-10-8-19(9-11-20)13-14-2-1-3-16(12-14)21(23)24/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYGCNRJJIYURFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(3-Nitrobenzyl)piperazin-1-yl](pyridin-4-yl)methanone

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